molecular formula C12H10N4O B2582953 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1955505-85-7

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2582953
CAS No.: 1955505-85-7
M. Wt: 226.239
InChI Key: HAXUMFFHYHMZFR-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a 2-methylphenyl group attached to the nitrogen atom at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, have also been explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazolo[3,4-d]pyrimidine scaffold .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein tyrosine kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .

Biological Activity

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally characterized by a fused pyrazole and pyrimidine ring system, which is often associated with various pharmacological effects. The focus of this article is to explore the biological activity of this compound, specifically its inhibitory effects on key enzymes and its potential as an anticancer agent.

  • Molecular Formula : C12H10N4O
  • Molecular Weight : 226.23 g/mol
  • CAS Number : 919217-49-5

The compound's structure features a methyl group at the 2-position of the phenyl ring, which may influence its interaction with biological targets and contribute to its unique chemical properties .

Research indicates that this compound demonstrates in vitro inhibitory activity against Aldehyde Dehydrogenase 1A (ALDH1A) isoforms, particularly ALDH1A3, which is implicated in aggressive ovarian cancer subtypes . The inhibition of ALDH enzymes can lead to reduced tumorigenesis and enhanced sensitivity to chemotherapeutic agents.

Table 1: Inhibition Activity Against ALDH Isoforms

IsoformInhibition ActivityReference
ALDH1A1Moderate
ALDH1A2Low
ALDH1A3High

Anticancer Potential

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives has been linked to their ability to modulate pathways involved in cell proliferation and apoptosis. The compound has shown promising results in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Ovarian Cancer

In a study focusing on ovarian cancer cell lines, this compound exhibited significant cytotoxicity. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that optimize reaction conditions to enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), revealing insights into how modifications can enhance biological efficacy.

Table 2: Notable Derivatives and Their Features

Compound NameUnique Features
1-(2-aminophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneContains an amino group enhancing water solubility
6-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-oneDifferent phenyl substitutions affecting pharmacokinetics

Properties

IUPAC Name

1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-11-9(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCRMBPAGYFMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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